molecular formula C17H22O2 B1662686 5-Methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol CAS No. 35482-50-9

5-Methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol

Cat. No. B1662686
CAS RN: 35482-50-9
M. Wt: 258.35 g/mol
InChI Key: GKVOVXWEBSQJPA-UONOGXRCSA-N
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Description

“5-Methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol” is also known as Cannabidiorcol (CBDO, CBD-C1, O-1821). It is related to cannabidiol, with the pentyl side chain shortened to a methyl group . It has low affinity for cannabinoid receptors (CBs) and is an agonist of the transient receptor potential channel (TRP channel), through which it produces anti-inflammatory effects .


Molecular Structure Analysis

The chemical structure of this compound was determined in 1963 . The current IUPAC preferred terminology is 2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 258.355, a density of 1.1±0.1 g/cm3, a boiling point of 414.3±45.0 °C at 760 mmHg, and a flash point of 192.3±23.3 °C .

Scientific Research Applications

Cannabidiorcol, also known as 5-Methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol or Cannabidiorocol, is a phytocannabinoid found in trace concentrations in Cannabis. It is related to cannabidiol (CBD) but has a shorter side chain. Here is a comprehensive analysis of its scientific research applications across various fields:

Psychiatric Applications

Given its non-psychotropic effects and potential neurological benefits, Cannabidiorcol may have applications in treating psychiatric disorders without the risk of psychoactive effects associated with other cannabinoids.

Future Directions

The future directions of research on this compound could involve further exploration of its anti-inflammatory effects and its potential role in promoting tumorigenesis. This could lead to a better understanding of its therapeutic potential for diseases associated with oxidative stress .

Mechanism of Action

Target of Action

Cannabidiorcol, also known as “5-Methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol” or “Cannabidiorocol”, is a phytocannabinoid found naturally in Cannabis in trace concentrations . It has low affinity for cannabinoid receptors and is mainly active as an agonist of the TRPV2 cation channel . This channel is involved in various physiological processes, including inflammation and pain sensation .

Mode of Action

Cannabidiorcol interacts with its primary target, the TRPV2 cation channel, to produce its effects . As an agonist, it activates this channel, leading to changes in the cell’s ion balance and triggering downstream cellular responses . It’s important to note that at high concentrations, cannabidiorcol can also promote tumorigenesis .

Biochemical Pathways

The exact biochemical pathways affected by Cannabidiorcol are still under investigation. It’s known that the activation of trpv2 channels can lead to various downstream effects, including anti-inflammatory responses . This is likely due to the role of these channels in regulating cytokine release and other inflammatory processes .

Pharmacokinetics

Studies on related compounds like cannabidiol (cbd) suggest that these compounds have a low oral bioavailability due to their lipophilic nature . They are also extensively metabolized in the liver . More research is needed to fully understand the pharmacokinetics of Cannabidiorcol.

Result of Action

The activation of TRPV2 channels by Cannabidiorcol leads to a variety of molecular and cellular effects. Most notably, it produces anti-inflammatory effects, which could potentially be harnessed for the treatment of various inflammatory conditions . At high concentrations, it can also promote tumorigenesis , indicating a need for careful dosage control.

Action Environment

The action, efficacy, and stability of Cannabidiorcol, like other cannabinoids, can be influenced by various environmental factors. For instance, the cultivation environment of the Cannabis plant, including variables such as temperature, humidity, light intensity, and soil composition, can profoundly influence the growth and development of the plant, and consequently, the levels of cannabinoids present in the plant . Additionally, agronomic practices, including irrigation, fertilization, and pest management, can also impact the chemical profile of cannabis extracts .

properties

IUPAC Name

5-methyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O2/c1-10(2)13-6-5-11(3)7-14(13)17-15(18)8-12(4)9-16(17)19/h7-9,13-14,18-19H,1,5-6H2,2-4H3/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVOVXWEBSQJPA-UONOGXRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@H]([C@@H](CC1)C(=C)C)C2=C(C=C(C=C2O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cannabidiorcol

CAS RN

35482-50-9
Record name Cannabidiorcol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035482509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CANNABIDIORCOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/259WR5E2RF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol
Reactant of Route 2
5-Methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol
Reactant of Route 3
5-Methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol
Reactant of Route 4
5-Methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol
Reactant of Route 5
5-Methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol
Reactant of Route 6
5-Methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol

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